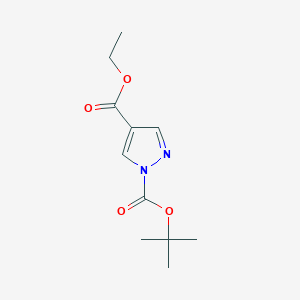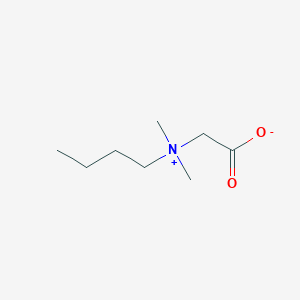
4-(4-Acetylphenoxy)benzoic acid
Vue d'ensemble
Description
4-(4-Acetylphenoxy)benzoic acid is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.256 . It is categorized under carboxylic acids .
Molecular Structure Analysis
The molecular structure of 4-(4-Acetylphenoxy)benzoic acid can be represented by the InChI code: 1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18) .It has a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 439.0±30.0 °C .
Applications De Recherche Scientifique
Environmental Science Applications
Oxidative Degradation of Pollutants : Research into the degradation of organic pollutants, such as 4-chlorophenol, using organic oxidants and UV irradiation, provides insights into the potential environmental applications of similar compounds for water purification and treatment of pollutants (Sharma et al., 2012). The study's focus on the kinetics of degradation and the identification of intermediates can guide the development of advanced oxidation processes, possibly applicable to derivatives of 4-(4-Acetylphenoxy)benzoic acid.
Chemistry and Polymer Science
Enzymatic Oxidative Polymerization : The enzymatic oxidative polymerization of phenol derivatives catalyzed by horseradish peroxidase highlights a method for synthesizing polymers with specific structural and thermal properties (Kumbul et al., 2015). This process, involving carbon dioxide and hydrogen elimination, could inspire research into the polymerization of 4-(4-Acetylphenoxy)benzoic acid derivatives for materials science applications.
Advanced Oxidation Processes : The chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants introduces a method for treating contaminated water using redox reactions (Bokare & Choi, 2010). This study suggests potential applications in designing environmental remediation strategies using similar benzoic acid derivatives.
Material Science
Electrochemical Synthesis of Benzofuran Derivatives : Research on the electrochemical oxidation of dihydroxybenzoic acids in the presence of acetylacetone provides a green synthesis method for new benzofuran derivatives (Nematollahi & Rafiee, 2005). This environmentally friendly approach could be applicable to the synthesis of benzofuran compounds from 4-(4-Acetylphenoxy)benzoic acid derivatives.
Safety and Hazards
The safety information for 4-(4-Acetylphenoxy)benzoic acid indicates that it may cause skin irritation and serious eye damage . It is harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-(4-acetylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPPRQWRSYLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)


